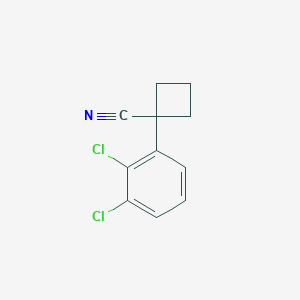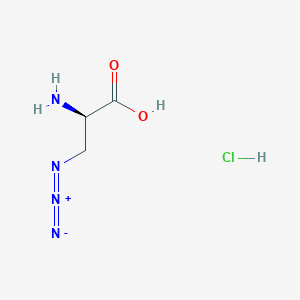
2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H35N3O4S and its molecular weight is 473.63. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of compounds bearing structural similarities to the specified chemical. For instance, studies on the synthesis of derivatives incorporating piperidine and benzenesulfonamide moieties have been conducted to explore their potential biological activities. These compounds are synthesized through various chemical reactions, providing insights into their structural properties and the potential for further modification to enhance their biological activities. The structural characterization involves sophisticated techniques such as NMR, MS, and IR, ensuring precise identification of the compounds' structures (Sacher, Lenz, & Brauch, 1997).
Biological Evaluation and Inhibitory Activities
Compounds containing the benzenesulfonamide moiety, similar to the specified chemical, have been evaluated for various biological activities. A significant area of research involves their role as inhibitors for different enzymes, highlighting their potential therapeutic applications. For example, studies on the inhibitory effects of these compounds against carbonic anhydrase isoforms have shown promising results, suggesting their utility in addressing conditions like glaucoma, epilepsy, obesity, and cancer. The research demonstrates the compounds' potency and selectivity, with some exhibiting sub-nanomolar inhibitory constants, indicating their effectiveness as enzyme inhibitors (Lolak, Akocak, Bua, & Supuran, 2019).
Photopolymerization Initiating Performance
Another application area involves the use of similar compounds as one-component visible light initiators for photopolymerization. These studies explore the photopolymerization behavior and the stability of the cured films initiated by these compounds. The research includes examining their photochemical mechanisms and evaluating their performance, which is crucial for applications in coatings and adhesives. The findings suggest that such compounds can offer good initiating performance and high migration stability in cured films, making them valuable in industrial applications (Yang et al., 2018).
properties
IUPAC Name |
2,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O4S/c1-27-13-7-8-19-16-20(9-11-22(19)27)23(28-14-5-4-6-15-28)18-26-33(29,30)25-12-10-21(31-2)17-24(25)32-3/h9-12,16-17,23,26H,4-8,13-15,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFZAKYADFOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2668644.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2668648.png)
![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2668650.png)
![3-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2668655.png)
![N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2668656.png)
![N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2668657.png)
![2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2668658.png)


![(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine](/img/structure/B2668661.png)
![{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine](/img/structure/B2668664.png)